molecular formula C13H12O4 B12046955 2-Furancarboxaldehyde, 5,5'-(1-methylethylidene)bis- CAS No. 145659-75-2

2-Furancarboxaldehyde, 5,5'-(1-methylethylidene)bis-

Cat. No.: B12046955
CAS No.: 145659-75-2
M. Wt: 232.23 g/mol
InChI Key: WAGODXSZJGIWEV-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- is an organic compound with the molecular formula C13H12O4. It is characterized by the presence of two furan rings connected by a methylethylidene bridge. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- can be synthesized through the etherification of 5-hydroxymethyl-2-furfural using solid acid catalysts. The reaction involves the use of dimethyl carbonate as a green solvent and ferric sulfate as the optimal catalyst. The reaction conditions are optimized to achieve high yields, with the process being scalable from milligram to gram levels .

Industrial Production Methods

In industrial settings, the production of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- involves the selective oxidation of 5-hydroxymethyl-2-furfural using vanadium-based phosphate catalysts. This method ensures high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,5-furandicarboxaldehyde.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: 2,5-Furandicarboxaldehyde

    Reduction: Corresponding alcohols

    Substitution: Halogenated furans

Scientific Research Applications

2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethyl-2-furfural: A precursor in the synthesis of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis-.

    2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl-2-furfural.

    5,5’-[Oxybis(methylene)]bis-2-furfural: A structurally similar compound with different functional groups.

Uniqueness

2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- is unique due to its methylethylidene bridge connecting two furan rings, which imparts distinct chemical and physical properties. This structural feature differentiates it from other furan derivatives and contributes to its versatility in various applications .

Properties

CAS No.

145659-75-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-[2-(5-formylfuran-2-yl)propan-2-yl]furan-2-carbaldehyde

InChI

InChI=1S/C13H12O4/c1-13(2,11-5-3-9(7-14)16-11)12-6-4-10(8-15)17-12/h3-8H,1-2H3

InChI Key

WAGODXSZJGIWEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(O1)C=O)C2=CC=C(O2)C=O

Origin of Product

United States

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